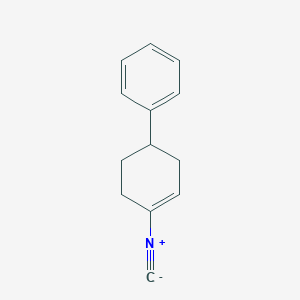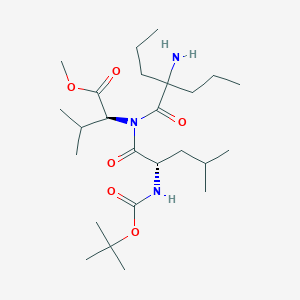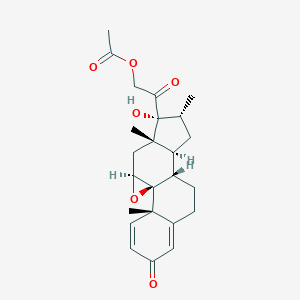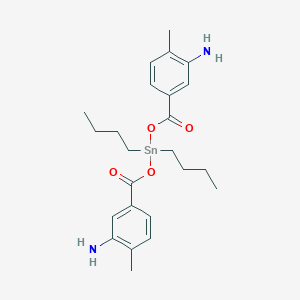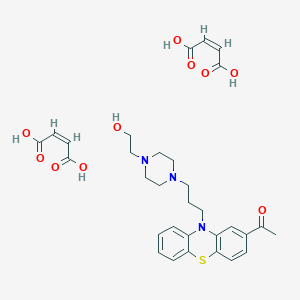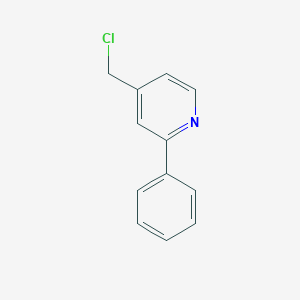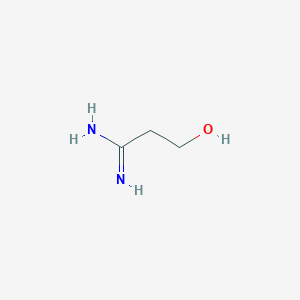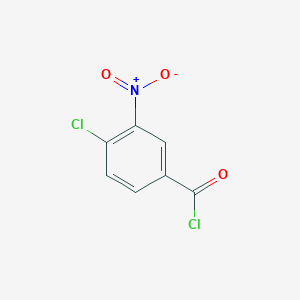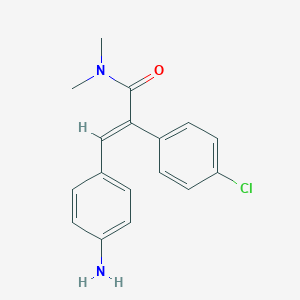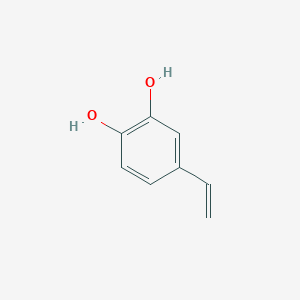
3,4-二羟基苯乙烯
描述
3,4-Dihydroxystyrene (DHS) is a centrally-acting inhibitor of the enzyme phenylalanine hydroxylase (PH) . It is likely that DHS and other PH inhibitors will never have clinical applications on account of their capacity for inducing hyperphenylalaninemia and phenylketonuria .
Synthesis Analysis
An artificial biosynthetic pathway was developed in E. coli that yields 4-hydroxystyrene, 3,4-dihydroxystyrene, and 4-hydroxy-3-methoxystyrene from simple carbon sources . This artificial biosynthetic pathway has a codon-optimized phenolic acid decarboxylase (pad) gene from Bacillus and some of the phenolic acid biosynthetic genes .Molecular Structure Analysis
The molecular formula of 3,4-Dihydroxystyrene is C8H8O2 . The molar mass is 136.150 g·mol −1 . The SMILES notation is Oc1ccc (\C=C)cc1O .Chemical Reactions Analysis
The artificial biosynthetic pathway in E. coli yields 4-hydroxystyrene, 3,4-dihydroxystyrene, and 4-hydroxy-3-methoxystyrene from simple carbon sources . This pathway has a codon-optimized phenolic acid decarboxylase (pad) gene from Bacillus and some of the phenolic acid biosynthetic genes .Physical And Chemical Properties Analysis
3,4-Dihydroxystyrene has a melting point of 50-53 °C and a predicted boiling point of 275.5±28.0 °C . The predicted density is 1.213±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol . The predicted pKa is 9.62±0.10 .科学研究应用
电化学性能
- 聚(3,4-二羟基苯乙烯)复合材料: Lukyanov等人(2019)探讨了基于聚(3,4-二羟基苯乙烯)(PDHS)及其与导电聚合物聚(3,4-乙二氧基噻吩)(PEDOT)复合材料的电极材料的电化学性能。PDHS表现出中等的电化学特性,比容量约为50-54 mA h g−1 (Lukyanov et al., 2019)。
仿生粘附剂
- 贻贝仿生聚合物: Matos-perez等人(2012)开发了含儿茶酚的聚合物,模拟贻贝使用的蛋白质交联,其中3,4-二羟基苯乙烯含量影响了整体粘附。这些聚合物表现出高强度的粘附,与商业胶水相媲美 (Matos-perez et al., 2012)。
衍生物的生物合成
- 大肠杆菌中的人工生物合成: Kang等人(2015)在大肠杆菌中实现了3,4-二羟基苯乙烯的人工生物合成,提供了一种环保的生产该化合物及其衍生物的方法 (Kang et al., 2015)。
生物医学中的细胞相容性
- 仿生共聚物的细胞相容性: Brennan等人(2016)评估了聚[(3,4-二羟基苯乙烯)-共-苯乙烯],一种模拟贻贝粘附的粘合剂的细胞相容性,并发现对细胞存活几乎没有影响,表明其在生物医学应用中的潜力 (Brennan et al., 2016)。
增强粘附性能
- 仿生聚合物的性能: Meredith等人(2014)增强了聚[(3,4-二羟基苯乙烯)-共-苯乙烯],一种受贻贝蛋白启发的仿生聚合物的粘附性能,在各种基底上实现了高强度粘接 (Meredith et al., 2014)。
在电生理学中的稳定性
- PEDOT:PSS电极的稳定性: Dijk等人(2019)检查了PEDOT:PSS电极在细胞培养基中的长期稳定性,证明其适用于体外电生理学应用 (Dijk等人,2019)。
理解电容
- PEDOT:PSS的电容: Volkov等人(2017)研究了PEDOT:PSS的电容,为设计具有改进性能的材料和器件提供了关键见解 (Volkov et al., 2017)。
安全和危害
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
未来方向
There are future research directions and perspectives for under-seawater adhesives . Poly(3,4-dihydroxystyrene) PDHS has been prepared and combined with PEDOT into a composite for use as a positive electrode material in a lithium-ion battery . Similar approaches using microbial synthesis from simple sugar could be useful in the synthesis of plant-based aromatic chemicals .
属性
IUPAC Name |
4-ethenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSUTGMWBDAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209275 | |
| Record name | 3,4-Dihydroxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxystyrene | |
CAS RN |
6053-02-7 | |
| Record name | 4-Vinylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6053-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxystyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxystyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIHYDROXYSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C0I29E70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


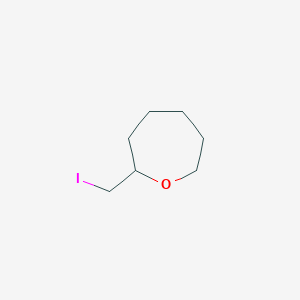
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)
![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)
